1-Fluoro-2-(phenylmethoxy)-4-(trifluoromethyl)benzene
Overview
Description
“1-Fluoro-2-(phenylmethoxy)-4-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C14H10F4O . It is a type of fluoro (trifluoromethyl)benzene .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, density, etc., are not available in the web search results .Scientific Research Applications
UV-Visible Spectral Analysis and Photoresponsive Behavior
The photoresponsive behavior of fluorinated liquid crystals, including related compounds, has been investigated to understand their UV stability and conductivity enhancement. These studies utilize computational methods to predict spectral shifts in the UV-visible region, helping in the development of materials with enhanced UV stability and photoresponsive properties (Praveen & Ojha, 2012).
Molecular Ordering and Computational Analysis
Computational analysis of molecular ordering for nematic and smectic phases of fluorinated liquid crystals related to 1-Fluoro-2-(phenylmethoxy)-4-(trifluoromethyl)benzene has been performed. This research sheds light on the translatory and orientational motions of molecules, contributing to the understanding of liquid crystal behavior and the development of new liquid crystal materials (Ojha & Pisipati, 2003).
Synthesis and Characterization of Fluorine-containing Polymers
Research into the synthesis and characterization of new fluorine-containing polyethers has been conducted, offering insights into creating soluble, hydrophobic, and low dielectric materials with moderate thermal stability and high glass transition temperatures. This research is crucial for developing advanced materials for electronic applications (Fitch et al., 2003).
Coordination Chemistry of Fluorocarbons
The study of the coordination chemistry of fluorocarbons, including difluoro-m-cyclophane-based fluorocryptands and their metal ion complexes, provides valuable data on designing fluorinated ligands for metal coordination. Such research aids in developing new materials with potential applications in catalysis and materials science (Plenio et al., 1997).
Applications in Polymer Science
Fluorinated monomers have been utilized to synthesize novel poly(arylene ether)s containing multi-substituted pentaphenylene moiety, leading to polymers with high glass-transition temperatures and excellent thermal stability. These findings are significant for the development of organosoluble and high-performance polymers for advanced technological applications (Liaw et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
1-fluoro-2-phenylmethoxy-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O/c15-12-7-6-11(14(16,17)18)8-13(12)19-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVPZHHQVBVGIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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